

Application Note: UPLC-MS/MS Quantification of Olmesartan in Human Plasma

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Compound of Interest

Compound Name: Olmesartan-d6

Cat. No.: B562575

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Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Olmesartan in human plasma. The method utilizes **Olmesartan-d6** as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time. The method has been validated according to regulatory guidelines and is suitable for high-throughput analysis in pharmacokinetic studies.

Introduction

Olmesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1][2] Accurate and reliable quantification of Olmesartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. UPLC-MS/MS offers superior sensitivity and selectivity for this purpose. The use of a deuterated internal standard, **Olmesartan-d6**, minimizes variability due to matrix effects and sample processing, leading to highly reliable results.[3] This document provides a comprehensive protocol for the UPLC-MS/MS quantification of Olmesartan in human plasma.

Experimental

Materials and Reagents

- Olmesartan and **Olmesartan-d6** reference standards
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (K2EDTA)

Instrumentation

- Waters Acquity UPLC I-class system or equivalent[4]
- Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[4]
- Analytical column: Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm[4]

Standard Solutions

Stock solutions of Olmesartan and **Olmesartan-d6** (1 mg/mL) were prepared in methanol.[1][4] Working solutions were prepared by diluting the stock solutions in a mixture of methanol and water.[1][4] Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.[4][5]

Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation.[1][4]

- To 50 μL of plasma sample (calibration standard, QC, or unknown), add 100 μL of the internal standard working solution (**Olmesartan-d6** in methanol).[4]
- Vortex the mixture for 10 seconds to precipitate proteins.[4]
- Centrifuge the samples at 10,000 × g for 10 minutes.[4]
- Transfer 50 μL of the clear supernatant to an LC vial.[4]
- Inject a small volume (e.g., 7.5 μL) into the UPLC-MS/MS system.[4]

UPLC-MS/MS Method

Chromatographic Conditions

Parameter	Value
Column	Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)[4]
Mobile Phase A	0.1% Formic acid in water[1][4]
Mobile Phase B	Acetonitrile[1][4]
Flow Rate	0.5 mL/min[4]
Gradient	Optimized for separation (specifics may vary)
Column Temperature	50°C[4]
Injection Volume	7.5 μL[4]
Run Time	Approximately 4 minutes[4]

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative[4][5][6]
Scan Type	Multiple Reaction Monitoring (MRM)[1][6]
MRM Transition (Olmesartan)	m/z 447.1 → 207.0 (Positive)[4] or m/z 445.20 → 148.90 (Negative)[5][6][7][8]
MRM Transition (Olmesartan-d6)	m/z 451.40 → 154.30 (Negative)[5][6][7][8]
Source Temperature	Optimized for instrument
Desolvation Temperature	Optimized for instrument

Quantitative Data Summary

The following tables summarize the quantitative performance of the described UPLC-MS/MS method for Olmesartan, based on published data.

Linearity and Sensitivity

Analyte	Linearity Range (ng/mL)	Correlation Coefficient (r ²)	LLOQ (ng/mL)	LOD (ng/mL)
Olmesartan	1.0 - 500.0[4]	> 0.99[4]	1.0[4]	0.10[4]
Olmesartan	5.0 - 2500.0[1][3][9][10]	> 0.996[1]	5.0[1]	Not Reported
Olmesartan	5.002 - 2599.934[5][7][8]	> 0.99[5][7][8]	5.006[5]	Not Reported

Precision and Accuracy

Intra-Day Precision and Accuracy

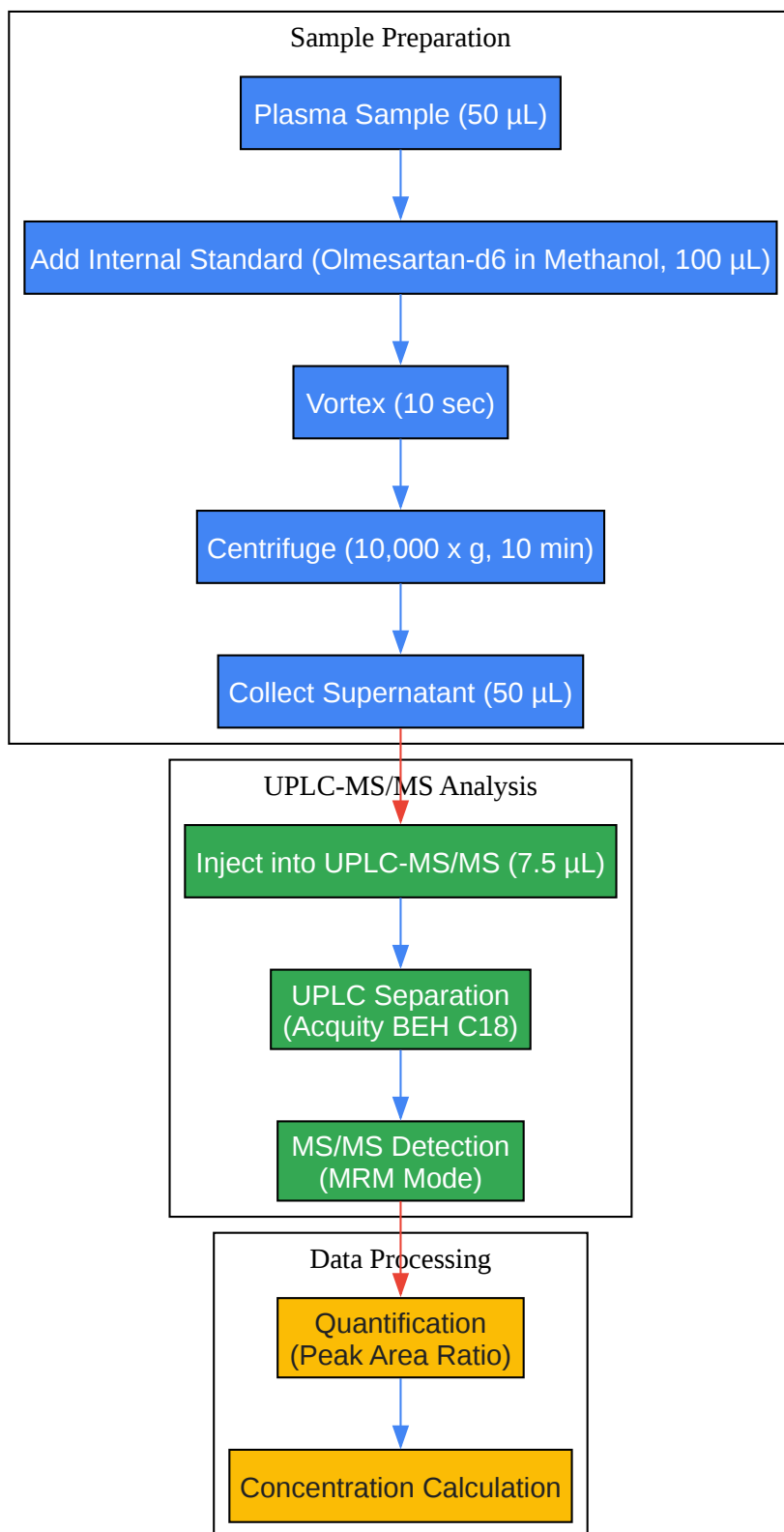
Analyte	QC Level	Concentration (ng/mL)	Precision (%CV)	Accuracy (%)
Olmesartan	LQC	13.906[5]	3.07 - 9.02[5][7][8]	-5.00 - 0.00[5][7][8]
Olmesartan	MQC	1198.829[5]	3.07 - 9.02[5][7][8]	-5.00 - 0.00[5][7][8]
Olmesartan	HQC	2131.831[5]	3.07 - 9.02[5][7][8]	-5.00 - 0.00[5][7][8]

Inter-Day Precision and Accuracy

Analyte	QC Level	Concentration (ng/mL)	Precision (%CV)	Accuracy (%)
Olmesartan	LQC	13.906[5]	Within 10.6[1]	87.87 - 112.6[1] [2][11]
Olmesartan	MQC	1198.829[5]	Within 10.6[1]	87.87 - 112.6[1] [2][11]
Olmesartan	HQC	2131.831[5]	Within 10.6[1]	87.87 - 112.6[1] [2][11]

Visualizations

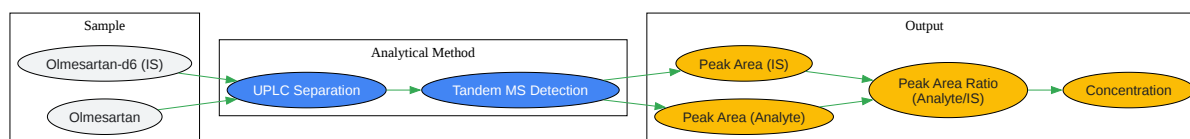
Experimental Workflow



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Caption: UPLC-MS/MS workflow for Olmesartan quantification.

Logical Relationship of Method Components



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Caption: Relationship of analytical components.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Olmesartan in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol makes it well-suited for high-throughput bioanalytical applications, including pharmacokinetic and clinical studies. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for regulatory submission.

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- To cite this document: BenchChem. [Application Note: UPLC-MS/MS Quantification of Olmesartan in Human Plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562575#uplc-ms-ms-quantification-of-olmesartan-with-olmesartan-d6]

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